(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol derivatives are a class of organic compounds that have been studied for their potential antidepressant and anticonvulsant effects . They are synthesized from a variety of precursors and have been found to have a range of biological activities.
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the reaction of appropriate precursors under specific conditions . The exact method of synthesis can vary depending on the specific derivative being produced.Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap, making these compounds suitable for applications in organic electronics .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
Benzo[d]thiazol derivatives are characterized by their high oxidative stability and rigid planar structure . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .Scientific Research Applications
Stable Thiazol-2-ylidene and Its Dimer
A study by Arduengo, Goerlich, and Marshall (1997) discusses the synthesis and characterization of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound, closely analogous to the important thiamin (vitamin B1) carbene, shows potential in studying stable carbenes and their corresponding dimers, providing insight into carbene chemistry (Arduengo, Goerlich, & Marshall, 1997).
Breslow Intermediates from Aromatic N-Heterocyclic Carbenes
In research by Paul et al. (2018), elusive Breslow intermediates derived from aromatic N-heterocyclic carbenes, including thiazolin-2-ylidenes, were generated and characterized. This study illuminates the role of these intermediates in carbene chemistry and their potential applications in various chemical reactions (Paul et al., 2018).
Thiazolides as Antiviral Agents
Stachulski et al. (2011) report the synthesis and activities of thiazolides (including derivatives of thiazol-2-ylidene) against hepatitis B virus replication. Their study highlights the potential of thiazolides as novel antiviral agents, providing a new avenue for therapeutic research (Stachulski et al., 2011).
Metal-Induced Tautomerization of Thiazole Molecules
Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules into heterocyclic carbenes via metal-induced reactions. This research offers valuable insights into the tautomerization processes and potential applications in coordination chemistry and catalysis (Ruiz & Perandones, 2009).
Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives
Desai, Rajpara, and Joshi (2013) synthesized and screened thiazole derivatives for antimicrobial activity. This study highlights the potential of thiazole derivatives, including those related to thiazol-2-ylidene, in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Future Directions
properties
IUPAC Name |
2-methyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)12-10(4)9(3)6-7-11(12)18-14/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVGDPDNZJDHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C(C)C)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.